molecular formula C17H23N3O3 B3158844 ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate CAS No. 860612-53-9

ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

Cat. No.: B3158844
CAS No.: 860612-53-9
M. Wt: 317.4 g/mol
InChI Key: SCEJZQBPMAYKEW-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a 1,2,4-triazole derivative characterized by a tert-butyl-substituted phenyl ring at position 4, a methyl group at position 3, and an ethyl acetate moiety at position 1 of the triazole core.

The synthesis of such triazole derivatives typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, followed by alkylation with ethyl bromoacetate under basic conditions . Crystallographic refinement tools like SHELXL and software suites such as WinGX are often employed for structural validation .

Properties

IUPAC Name

ethyl 2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-6-23-15(21)11-19-16(22)20(12(2)18-19)14-9-7-13(8-10-14)17(3,4)5/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEJZQBPMAYKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119930
Record name Ethyl 4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860612-53-9
Record name Ethyl 4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860612-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, the compound may interact with transport proteins, influencing the distribution and bioavailability of other molecules within the cell.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and cellular metabolism, potentially affecting cell proliferation and apoptosis. The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites, which can influence overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may activate other enzymes, enhancing their catalytic activity and influencing biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can be observed, including liver toxicity and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic flux, leading to changes in the levels of various metabolites. These interactions can have significant implications for the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its bioavailability and overall efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Biological Activity

Ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a complex organic compound featuring a triazole ring, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by its unique structure that includes an ethyl acetate moiety and a tert-butyl group. The presence of the triazole ring is significant due to its association with various biological activities. The synthesis of this compound typically involves multi-step organic reactions that enhance its solubility and biological activity compared to simpler analogs.

Biological Activities

Research indicates that compounds containing triazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. This compound has shown promising results in preliminary studies against specific pathogens .
  • Antitumor Properties : Some studies have reported that triazole derivatives can serve as lead compounds in developing new anticancer agents. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines with IC50 values in the low micromolar range .

The mechanisms underlying the biological activities of this compound involve interactions with various biological targets. Interaction studies typically focus on binding affinity and inhibition potential against specific enzymes or receptors. For example:

Target Mechanism Reference
CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)Potentiation of chloride secretion
TP (Thymidine Phosphorylase)Inhibition leading to reduced tumor growth

Case Studies and Research Findings

Several studies have investigated the biological activity of related triazole compounds. For instance:

  • Antimicrobial Studies : A series of triazole derivatives were synthesized and tested for antimicrobial activity. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : In vitro studies showed that certain triazole derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 and MCF7. The most active compounds reported IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate with five analogues, highlighting substituent variations, molecular formulas, and key features:

Compound Name & Source Phenyl Substituent Triazole Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-(tert-butyl)phenyl 3-methyl, 5-oxo C₁₇H₂₃N₃O₃ 317.3 High lipophilicity due to bulky tert-butyl group; potential metabolic stability.
Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate Benzoate (4-position) 3-ethyl, 5-oxo C₁₄H₁₆N₃O₃* ~290.3 Benzoate ester may reduce solubility; ethyl group increases steric flexibility.
Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 2-chlorophenyl 3-methyl, 5-oxo C₁₃H₁₄ClN₃O₃ 295.5 Chloro substituent introduces electronegativity, potentially enhancing receptor binding.
Ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 4-methylphenyl 3-methyl, 5-oxo C₁₄H₁₇N₃O₃ 275.3 Moderate lipophilicity; balanced steric and electronic properties.
Ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 4-methylphenyl 5-oxo C₁₃H₁₅N₃O₃ 261.3 Simpler structure; lacks triazole methyl group, reducing steric hindrance.
Ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate 4-(trifluoromethoxy)phenyl 5-oxo C₁₃H₁₂F₃N₃O₄ 331.0 Trifluoromethoxy group enhances metabolic stability and electronegativity.

Key Observations

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound significantly increases lipophilicity (logP ~4.2 estimated) compared to methyl (logP ~2.5) or chloro (logP ~3.0) substituents, which may improve membrane permeability .
  • The trifluoromethoxy group in combines high electronegativity with moderate lipophilicity, offering a balance between solubility and bioavailability.

Electron-withdrawing groups (e.g., Cl, CF₃O) enhance polarization of the triazole ring, influencing intermolecular interactions .

Synthetic Accessibility :

  • All compounds share a common synthetic route involving hydrazine intermediates and alkylation with ethyl bromoacetate .
  • Varying aryl aldehydes or ketones as starting materials enable diversification of the phenyl substituent .

Q & A

Q. How can the synthesis of ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via refluxing 4-amino-triazole derivatives with substituted aldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) to form Schiff base intermediates. Subsequent alkylation with ethyl bromoacetate under basic conditions (e.g., sodium ethoxide) yields the target ester. Key parameters include:
  • Reaction Time : 4–6 hours for Schiff base formation .
  • Solvent Choice : Absolute ethanol ensures optimal solubility and minimizes side reactions .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic techniques are most effective for characterizing this triazole derivative?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole ring and ester group. For example, the tert-butyl group’s singlet at δ ~1.3 ppm in 1^1H NMR and the carbonyl signal at δ ~170 ppm in 13^{13}C NMR are diagnostic .
  • FT-IR : Stretching vibrations at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (triazole C=N) validate functional groups .
  • XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C–N–C ~107.5°) and confirms stereochemistry .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize antimicrobial and antifungal assays due to structural analogs’ reported activity . Use:
  • Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations of 10–100 µg/mL .
  • Positive Controls : Compare with fluconazole (antifungal) and ampicillin (antibacterial) to establish relative efficacy .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to simulate binding to fungal CYP51 or bacterial dihydrofolate reductase. Key steps:
  • Geometry Optimization : Use B3LYP/6-31G(d) basis sets for energy minimization .
  • Docking Validation : Compare binding affinities (∆G values) with known inhibitors .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. Mitigate via:
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the tert-butyl or methyl groups to isolate pharmacophores .
  • Dose-Response Curves : Establish EC50_{50} values across multiple replicates to confirm trends .

Q. What experimental approaches validate the compound’s thermal stability for formulation studies?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
  • TGA : Decomposition onset >200°C suggests suitability for solid formulations .
  • DSC : Melting endotherms (e.g., ~150–170°C) correlate with crystallinity .

Q. How can regioselectivity challenges during triazole alkylation be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
  • Base Selection : Sodium hydride favors N1-alkylation over N2 due to stronger deprotonation .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

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